7,7-Difluoro-3-azabicyclo[4.1.0]heptane-1-carboxylic acid
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Overview
Description
7,7-Difluoro-3-azabicyclo[4.1.0]heptane-1-carboxylic acid is a useful research compound. Its molecular formula is C7H9F2NO2 and its molecular weight is 177.15 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Researchers have explored efficient synthetic routes and the chemical behavior of 7-azabicyclo[2.2.1]heptane derivatives, highlighting the compound's versatility as a building block. For instance, a study detailed the synthesis of 3-azabicyclo[4.1.0]heptane-1-carboxylic acid, emphasizing its potential utility in medicinal chemistry due to its bicyclic nature and conformational constraints (Napolitano et al., 2010). Another research outlined the synthesis of 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid, a rigid analogue of 2-aminoadipic acid, further demonstrating the compound's synthetic accessibility and its relevance in designing conformationally restricted analogues (Kubyshkin et al., 2007).
Applications in Medicinal Chemistry
The compound and its derivatives have found applications in medicinal chemistry, particularly as constrained analogues for amino acids and as scaffolds for drug development. For example, the synthesis of 3‐Azabicyclo[3.2.0]heptane derivatives as γ‐Aminobutyric Acid (GABA) analogues through intermolecular [2+2] photocycloaddition showcases the application of 7-azabicyclo derivatives in mimicking bioactive molecules (Petz & Wanner, 2013). Another study employed a novel intramolecular Ugi reaction with 7-azabicyclo[2.2.1]heptane derivatives to create azanorbornyl peptidomimetics, illustrating the compound's utility in peptidomimetic chemistry (Basso et al., 2009).
Structural Analysis and Conformational Studies
The unique structural features of 7,7-Difluoro-3-azabicyclo[4.1.0]heptane-1-carboxylic acid derivatives have also been a subject of interest. For instance, research on the conformationally restricted nonchiral pipecolic acid analogues has contributed to understanding the compound's three-dimensional structure and its implications for molecular design (Radchenko et al., 2009). Furthermore, studies on the robust trans-amide helical structure of oligomers of bicyclic mimics of β-proline, where positional switching of the bridgehead substituent impacts the amide cis-trans equilibrium, reveal intricate details about the compound's stereochemical behavior and its potential in designing novel peptide structures (Wang et al., 2014).
Properties
IUPAC Name |
7,7-difluoro-3-azabicyclo[4.1.0]heptane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F2NO2/c8-7(9)4-1-2-10-3-6(4,7)5(11)12/h4,10H,1-3H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDEVMRTZDXRCGX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2(C1C2(F)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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